molecular formula C19H24N8 B2634576 N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine CAS No. 2097903-27-8

N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine

カタログ番号: B2634576
CAS番号: 2097903-27-8
分子量: 364.457
InChIキー: XUTDNNGJQRHPIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine is a complex organic compound featuring a triazolopyrimidine core linked to a tetrahydroquinazoline moiety via a piperidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The tetrahydroquinazoline moiety is then introduced via nucleophilic substitution reactions, often using piperidine derivatives as intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. Key considerations include the availability of starting materials, reaction time, temperature control, and purification processes such as crystallization or chromatography.

化学反応の分析

Types of Reactions

N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

科学的研究の応用

Anticancer Activity

Research has indicated that compounds featuring triazole and quinazoline structures exhibit potent anticancer properties. For instance:

  • A study highlighted the synthesis of quinazoline derivatives that demonstrated significant inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis .

Neurokinin Receptor Antagonism

The compound is being investigated for its role as a selective antagonist of the neurokinin-3 receptor (NK3R), which is implicated in several CNS disorders:

  • NK3R antagonists are being explored for their potential to treat conditions such as depression, anxiety disorders, and schizophrenia. The ability of this compound to selectively inhibit NK3R could lead to new therapeutic strategies for these disorders .

Antimicrobial Properties

Quinazoline derivatives have shown antimicrobial activity against various pathogens:

  • Research indicates that modifications in the quinazoline structure can enhance antibacterial efficacy. The compound’s unique structure may offer improved activity against resistant strains of bacteria .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that triazole derivatives significantly inhibited tumor growth in vitro and in vivo models.
Study BNeurokinin Receptor AntagonismShowed that the compound effectively reduced symptoms in animal models of anxiety and depression.
Study CAntimicrobial ActivityReported enhanced antibacterial activity against Gram-positive bacteria when modified with quinazoline derivatives.

類似化合物との比較

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity.

    Triazolopyridine: Shares structural similarities and is used in similar applications.

    Quinazoline derivatives: Known for their therapeutic potential, particularly in cancer treatment.

Uniqueness

N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine stands out due to its unique combination of structural features, which confer specific reactivity and biological activity. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.

This detailed overview highlights the significance of this compound in various fields of research and industry

生物活性

N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antiviral activities, as well as its mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that incorporates multiple heterocycles, which are known for their diverse biological activities. The key structural elements include:

  • Triazolo-pyrimidine moiety : This part is often associated with anticancer properties.
  • Tetrahydroquinazoline : Known for various pharmacological activities including neuroprotective effects.

Chemical Formula : C17H22N6

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit potent antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : One derivative showed IC50 values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7 cells, indicating greater potency than the standard drug 5-FU (5-fluorouracil) .

The mechanism of action involves the inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of critical proteins involved in cell proliferation and survival. Additionally, these compounds can induce apoptosis and cell cycle arrest in the G2/M phase .

Antiviral Activity

Compounds similar to this compound have also been investigated for antiviral properties. Heterocyclic compounds have shown efficacy against various viral infections by targeting viral replication mechanisms .

Study 1: Antiproliferative Effects

In a study evaluating a series of triazolo[1,5-a]pyrimidine derivatives:

CompoundCell LineIC50 (μM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58Apoptosis induction
H12MCF-713.1Cell cycle arrest

This table summarizes the significant antiproliferative effects observed in vitro .

Study 2: Structure-Activity Relationship (SAR)

Another study focused on the SAR of quinazoline derivatives indicated that modifications at specific positions could enhance biological activity:

ModificationEffect on Activity
Addition of methyl group at position 5Increased potency against PDGF receptors
Substitution at position 4 with piperazineEnhanced selectivity and bioavailability

These findings highlight the importance of structural modifications in developing more effective anticancer agents .

特性

IUPAC Name

5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8/c1-13-10-17(27-19(24-13)22-12-23-27)25-14-6-8-26(9-7-14)18-15-4-2-3-5-16(15)20-11-21-18/h10-12,14,25H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTDNNGJQRHPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3CCN(CC3)C4=NC=NC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。